4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with benzamide derivatives under specific conditions. Common reagents used in these reactions include hydrazine, aryl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Benzamide derivatives: Compounds with benzamide moieties are often explored for their therapeutic potential
Uniqueness
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O4/c1-2-16-5-9-20(10-6-16)34-15-29-13-19(11-25-29)26-23(31)18-7-3-17(4-8-18)12-28-14-21(24)22(27-28)30(32)33/h3-11,13-14H,2,12,15H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFWAVHAGLJYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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